molecular formula C24H33ClN2O3 B1615945 2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide CAS No. 27468-70-8

2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide

Cat. No.: B1615945
CAS No.: 27468-70-8
M. Wt: 433 g/mol
InChI Key: MGBPTNFUZHRXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- is a bioactive chemical compound with a molecular formula of C25H37ClN2O4 and a molecular weight of 465.02 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the butoxyphenoxy and diethylaminoethyl groups, followed by their attachment to the acetanilide core. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom and the diethylamino group in ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- contributes to its unique chemical properties and biological activities. These structural features may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .

Properties

CAS No.

27468-70-8

Molecular Formula

C24H33ClN2O3

Molecular Weight

433 g/mol

IUPAC Name

2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide

InChI

InChI=1S/C24H33ClN2O3/c1-4-7-18-29-20-12-14-21(15-13-20)30-19-24(28)27(17-16-26(5-2)6-3)23-11-9-8-10-22(23)25/h8-15H,4-7,16-19H2,1-3H3

InChI Key

MGBPTNFUZHRXSU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC=CC=C2Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC=CC=C2Cl

27468-70-8

Origin of Product

United States

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